2,3-Dimethoxy-1-naphthaldehyde

Beschreibung

Contextualizing Naphthaldehyde Chemistry within Organic Synthesis and Bioactive Molecules

Naphthaldehydes, as a class of compounds, are integral to organic synthesis. The aldehyde group attached to the naphthalene (B1677914) ring system is highly reactive, participating in a wide array of chemical transformations such as condensation reactions, nucleophilic additions, and oxidations. scbt.com This reactivity allows for the construction of diverse molecular architectures. Naphthalene derivatives, in general, are recognized for their presence in numerous bioactive molecules and pharmaceuticals. ekb.eg The naphthalene scaffold itself is a key component in drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. ekb.eg The introduction of an aldehyde functionality onto this scaffold provides a convenient handle for further chemical modifications, enabling the synthesis of novel compounds with potential medicinal value. For instance, naphthaldehydes are used as precursors for synthesizing chalcone (B49325) hybrids with antimicrobial properties and as fluorescent probes in biochemical studies.

Significance of Vicinal Dimethoxy Substitution on Naphthalene Scaffolds

The presence of two methoxy (B1213986) groups on adjacent carbon atoms (vicinal substitution) of the naphthalene ring in 2,3-Dimethoxy-1-naphthaldehyde has a profound impact on its chemical behavior. These electron-donating methoxy groups increase the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions. This electronic effect can direct incoming chemical groups to specific positions on the naphthalene ring.

Furthermore, the steric bulk of the methoxy groups can influence the stereochemistry of reactions occurring at the nearby aldehyde group, potentially leading to the selective formation of one stereoisomer over another. The presence of these methoxy groups can also modulate the biological activity of the resulting molecules. For example, in a study of strigolactone-signaling inhibitors, the introduction of a second methoxy group to form this compound from 2-methoxy-1-naphthaldehyde (B1195280) resulted in a compound with inhibitory effects. nih.govjst.go.jp

Overview of Current Research Trajectories for this compound and its Analogs

Current research involving this compound and its analogs is multifaceted. One significant area of investigation is its use as a starting material in the synthesis of novel heterocyclic compounds and complex natural products. rsc.orgunito.it The reactivity of the aldehyde and the influence of the dimethoxy substituents are exploited to construct intricate molecular frameworks.

Another important research direction is the exploration of the biological activities of derivatives of this compound. For instance, it has been investigated as a derivative in the development of strigolactone-signaling inhibitors, which have potential applications in agriculture. nih.govjst.go.jp Research has shown that modifications to the naphthalene ring, such as the introduction of methoxy groups, can be crucial for the inhibitory activity of these molecules. nih.govjst.go.jp

Furthermore, the compound is utilized in the development of new synthetic methodologies. For example, it has been used as a substrate in studies focused on achieving regioselective C-H functionalization, a powerful tool for modifying complex molecules. rsc.org The unique substitution pattern of this compound provides a valuable model system for testing and refining these advanced synthetic techniques.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H12O3 | |

| Molecular Weight | 216.23 g/mol | |

| Appearance | White to tan solid | |

| Melting Point | 79-83 °C | chemsrc.comfluorochem.co.uk |

| Boiling Point | 214-215 °C at 15 mmHg | chemsrc.com |

| Density | 1.18 g/cm³ | chemsrc.com |

| IUPAC Name | 2,3-dimethoxynaphthalene-1-carbaldehyde | fluorochem.co.uk |

| CAS Number | 56252-09-6 | chemsrc.comfluorochem.co.uk |

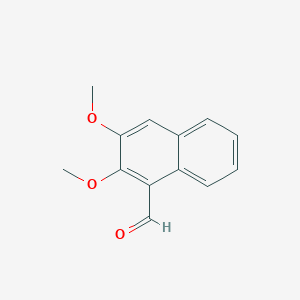

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-7-9-5-3-4-6-10(9)11(8-14)13(12)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUMHIXLEZHVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540578 | |

| Record name | 2,3-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56252-09-6 | |

| Record name | 2,3-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dimethoxy 1 Naphthaldehyde

Regioselective Synthesis of 2,3-Dimethoxy-1-naphthaldehyde

The controlled introduction of substituents at specific positions on the naphthalene (B1677914) core is a significant challenge in organic synthesis. The synthesis of this compound requires precise regioselectivity to achieve the desired arrangement of the methoxy (B1213986) and aldehyde groups.

Strategies from Naphthalene Precursors

A common approach to synthesizing substituted naphthalenes involves the modification of readily available naphthalene derivatives. The synthesis of polysubstituted naphthalenes can be complex due to challenges in controlling the position of incoming groups. researchgate.net De novo approaches, where the naphthalene ring is constructed from simpler precursors, often provide better regiochemical control. researchgate.net

One strategy for the formylation of alkoxynaphthalenes involves electrophilic aromatic substitution, which typically yields 1-naphthaldehyde (B104281) derivatives. tandfonline.com However, for the synthesis of 2-naphthaldehyde (B31174) derivatives, alternative methods are necessary. For instance, the formylation of 2-methoxynaphthalene (B124790) using n-butyllithium and N-methylformanilide has been reported to favor the formation of the 2-naphthaldehyde derivative. tandfonline.com

In a specific example leading to a related dimethoxynaphthaldehyde, treatment of 2,7-dimethoxynaphthalene (B1218487) with n-butyllithium followed by reaction with N-methylformanilide yielded 3,6-dimethoxy-2-naphthaldehyde, albeit in a low yield of 10%. tandfonline.com A more efficient method for this particular isomer involved a lithium-bromine exchange with 2-bromo-3,6-dimethoxynaphthalene, which exclusively produced the 2-naphthaldehyde product in 62% yield. tandfonline.com

The synthesis of 2,3-dimethoxynaphthalene (B160810), a potential precursor, is also of interest. Its chemical behavior is shaped by the electron-donating methoxy groups, which influence its reactivity in electrophilic aromatic substitution reactions. cymitquimica.com

Functionalization through C-H Activation

Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. beilstein-journals.orgsigmaaldrich.com This strategy allows for the direct introduction of functional groups onto the naphthalene scaffold, potentially streamlining the synthesis of this compound.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the amidation of aldehydes, leading to the synthesis of 2-aminobenzaldehydes. rsc.org This CHO-directed activation minimizes waste and the need for pre-functionalization steps. rsc.org Furthermore, Rh(III)-catalyzed double C-H activation of aldehyde hydrazones provides a route to functionalized 1H-indazoles. nih.gov While not directly applied to this compound in the provided sources, these methodologies highlight the potential of C-H activation for the targeted functionalization of the naphthalene ring system. The development of dual catalytic systems, combining metal catalysis with visible-light photocatalysis, further expands the possibilities for C-H functionalization under mild, oxidant-free conditions. beilstein-journals.org

Derivatization Reactions of the Aldehyde Moiety

The aldehyde group in this compound is a versatile functional handle that can be readily transformed into a variety of other functionalities, enabling the synthesis of a diverse range of derivatives.

Formation of Schiff Bases and Imines

The condensation of aldehydes with primary amines is a fundamental reaction that leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comekb.eg These compounds are of significant interest due to their wide range of biological activities and applications as ligands in coordination chemistry. ekb.egresearchgate.netresearchgate.net

The reaction is typically straightforward, involving the addition of a primary amine to the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.com Various methods can be employed for the synthesis of imines, including conventional heating, microwave irradiation, and ultrasound sonication. ekb.eg For example, Schiff bases have been synthesized by reacting 2-hydroxy-1-naphthaldehyde (B42665) with various primary amines under different conditions, including mechanochemical grinding. researchgate.netajol.info The resulting imine proton (CH=N) typically shows a characteristic singlet in the 1H NMR spectrum. nih.gov

The general reactivity of aldehydes to form imines is well-established, and this transformation can be applied to this compound to generate a library of corresponding Schiff base derivatives. masterorganicchemistry.comorganic-chemistry.org

Modifications to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, providing a gateway to a host of other derivatives such as esters, amides, and acid halides. libretexts.orgresearchgate.net

The oxidation of aldehydes to carboxylic acids can be achieved using various oxidizing agents. For instance, a mixture of hydrogen peroxide and vanadium(V) oxide in methanol (B129727) has been shown to oxidize aromatic aldehydes to their corresponding methyl esters. niscpr.res.in Another method involves the use of sodium chlorite (B76162) followed by reaction with diazomethane. niscpr.res.in

Once the carboxylic acid, 2,3-dimethoxy-1-naphthoic acid, is obtained, it can be further functionalized. unifi.it For example, it can be converted to the corresponding acid chloride, which is a highly reactive intermediate for the synthesis of esters and amides. researchgate.net A one-pot process for the synthesis of carboxylic acid derivatives from substituted halides using a copper catalyst and sodium cyanide has also been reported. google.com

Chemical Modifications of the Naphthalene Ring System

The dimethoxylated naphthalene ring of this compound is susceptible to further chemical modifications, primarily through electrophilic aromatic substitution reactions. The electron-donating nature of the methoxy groups activates the ring towards attack by electrophiles.

The sulfonation of dimethoxynaphthalenes with sulfur trioxide has been studied, and the substitution pattern is influenced by steric hindrance from the methoxy groups. researchgate.net Similarly, nitration of 2,3-dimethoxynaphthalene leads to the formation of mononitro and dinitro products, as well as a 1,2-naphthoquinone (B1664529) derivative. researchgate.net

The position of electrophilic attack is directed by the existing substituents. For instance, in related dimethoxynaphthalene systems, electrophilic substitution patterns are generally predictable based on the directing effects of the methoxy groups. researchgate.net However, deviations from expected additivity of substituent effects can occur. rsc.org

Furthermore, the methoxy groups themselves can potentially undergo cleavage under harsh conditions, such as with boron tribromide, to yield the corresponding hydroxylated naphthaldehydes. nih.gov This reaction can exhibit selectivity based on the position of the methoxy group and the influence of neighboring substituents. nih.gov

Introduction of Additional Functionalities

The aldehyde group in this compound serves as a versatile handle for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives. Key transformations include oxidation to a carboxylic acid, condensation reactions to form new carbon-carbon bonds, and the creation of amide linkages.

One fundamental transformation is the oxidation of the aldehyde to a carboxylic acid. Research has demonstrated the conversion of this compound to 2,3-dimethoxy-1-naphthoic acid. nih.govtandfonline.com This is typically achieved using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a suitable solvent system. nih.govtandfonline.com The resulting carboxylic acid is a valuable intermediate for further functionalization, such as the formation of amides. For instance, N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,3-dimethoxy-1-naphthamide has been synthesized from 2,3-dimethoxy-1-naphthoic acid and an aniline (B41778) derivative using a coupling agent. nih.govtandfonline.com

Another significant method for introducing new functionalities is through condensation reactions. The Henry reaction, which involves the condensation of an aldehyde with a nitroalkane, has been successfully applied to this compound. The reaction with nitromethane, typically catalyzed by a base such as ammonium (B1175870) acetate, yields (E)-2,3-dimethoxy-1-(2-nitrovinyl)naphthalene. mdpi.com This nitrovinyl derivative is a key building block for the synthesis of more complex molecules, including heterocyclic systems. mdpi.com

Furthermore, the aldehyde group readily participates in Claisen-Schmidt condensations with ketones to produce chalcones. For example, the reaction of this compound with 6-methoxy-2-hydroxyacetophenone in the presence of a strong base like potassium hydroxide (B78521) in ethanol (B145695) leads to the formation of (E)-3-(2,3-dimethoxynaphthalen-1-yl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one. researchgate.netiucr.org These chalcones are important intermediates in their own right, particularly for the synthesis of various heterocyclic compounds. researchgate.netiucr.orgiucr.org

The following table summarizes selected reactions for introducing additional functionalities to this compound:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| This compound | KMnO₄, Na₂CO₃, Acetone, H₂O, rt, 18h | 2,3-Dimethoxy-1-naphthoic acid | Not Reported |

| This compound | Nitromethane, Ammonium acetate, 12h | (E)-2,3-dimethoxy-1-(2-nitrovinyl)naphthalene | 98 |

| This compound | 6-Methoxy-2-hydroxyacetophenone, KOH, Ethanol, rt, 20h | (E)-3-(2,3-dimethoxynaphthalen-1-yl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one | Not Reported |

| 2,3-Dimethoxy-1-naphthoic acid | Aniline 27, DMAP, EDC hydrochloride, an. CH₂Cl₂ | N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,3-dimethoxy-1-naphthamide | 24.1 |

Table 1. Selected Reactions for the Introduction of Additional Functionalities

Synthesis of Naphthalene-Based Heterocycles

This compound is a valuable precursor for the construction of various naphthalene-fused heterocyclic systems. The aldehyde functionality, often after initial transformation, provides a key reactive site for cyclization reactions.

A prominent application is in the synthesis of pyrazoline derivatives. The chalcone (B49325), (E)-3-(2,3-dimethoxynaphthalen-1-yl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one, derived from this compound, undergoes a cyclization reaction with hydrazine (B178648) monohydrate in refluxing ethanol. researchgate.netiucr.orgiucr.org This reaction proceeds via a condensation-addition mechanism to afford the corresponding pyrazoline, specifically 2-[5-(2,3-dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol. researchgate.netiucr.org Pyrazolines are a well-known class of nitrogen-containing heterocycles with a wide range of biological activities.

Another example of heterocycle synthesis starting from a derivative of this compound is the formation of pyrroles. mdpi.com The (E)-2,3-dimethoxy-1-(2-nitrovinyl)naphthalene, obtained from the Henry reaction, can be used in the synthesis of highly substituted pyrroles. mdpi.com These reactions often involve multi-step processes where the nitrovinyl group acts as a key building block for the pyrrole (B145914) ring assembly.

The table below outlines the synthesis of naphthalene-based heterocycles from derivatives of this compound:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| (E)-3-(2,3-dimethoxynaphthalen-1-yl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one | Hydrazine monohydrate, Anhydrous ethanol, reflux, 5h | 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol | Not Reported |

| (E)-2,3-dimethoxy-1-(2-nitrovinyl)naphthalene | Further reaction steps | Substituted Pyrrole Derivative | Not Reported |

Table 2. Synthesis of Naphthalene-Based Heterocycles

Mechanistic Investigations of 2,3 Dimethoxy 1 Naphthaldehyde and Its Derivatives

Elucidation of Reaction Mechanisms

Understanding the pathways through which 2,3-Dimethoxy-1-naphthaldehyde reacts is crucial for its application in organic synthesis. Mechanistic studies focus on the aldehyde functionality and the functionalization of the aromatic ring.

The aldehyde group (–CHO) at the C1 position is an electrophilic center, making it susceptible to attack by nucleophiles. Its reactivity is a cornerstone of the molecule's synthetic utility, participating in a wide array of chemical transformations including condensation reactions and nucleophilic additions. libretexts.org

Nucleophilic Addition: The fundamental reaction of the aldehyde group is nucleophilic addition. The polarized carbon-oxygen double bond features an electrophilic carbon atom that readily reacts with nucleophiles. This addition changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org For aldehydes in general, this reaction is often reversible, and the stability of the resulting product depends on the nature of the nucleophile. masterorganicchemistry.com Aldehydes are typically more reactive than ketones, a trait attributed to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.orgyoutube.com

Condensation Reactions: A prominent example of the aldehyde's reactivity is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl acetoacetate) to form a new carbon-carbon double bond. nih.govrsc.org This reaction is typically base-catalyzed and is a vital method for synthesizing substituted alkenes and various heterocyclic compounds. researchgate.netsemanticscholar.orgderpharmachemica.com For instance, the reaction of various aromatic aldehydes with malononitrile is a well-established route to produce α,β–unsaturated benzylidene derivatives. acgpubs.orgorientjchem.org These products can serve as versatile intermediates for the synthesis of pharmaceuticals and functional materials. nih.govsamipubco.com

The general mechanism for a base-catalyzed Knoevenagel condensation is as follows:

A base abstracts a proton from the active methylene compound to form a carbanion (enolate).

The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

A tetrahedral intermediate is formed, which is subsequently protonated.

Dehydration of the resulting aldol-type product yields the final α,β-unsaturated compound.

The electron-donating methoxy (B1213986) groups on the naphthalene (B1677914) ring can influence the rate of these reactions by increasing the electron density on the carbonyl carbon, potentially making it slightly less electrophilic compared to unsubstituted naphthaldehydes.

Functionalization of the naphthalene ring of this compound is primarily governed by the principles of electrophilic aromatic substitution. The regiochemical outcome—that is, the position at which a new substituent attaches—is dictated by the directing effects of the substituents already present on the ring: the two methoxy groups and the aldehyde group.

Methoxy groups (–OCH₃) are strong activating groups and ortho, para-directors. organicchemistrytutor.comyoutube.com They donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution process. vanderbilt.edulibretexts.org This stabilization is most effective when the electrophile attacks at positions ortho or para to the methoxy group. organicchemistrytutor.comyoutube.com

Conversely, the aldehyde group (–CHO) is a deactivating group and a meta-director. It withdraws electron density from the ring, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbonyl carbon. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Influence from -OCH₃ groups | Electronic Influence from -CHO group | Predicted Reactivity |

| C4 | Strongly Activating (ortho to C3-OCH₃) | Deactivating (meta to C1-CHO) | Most Favorable |

| C5 | Weakly Activating (para-like) | Deactivating (peri to C1-CHO) | Less Favorable |

| C6 | Activating | Deactivating (meta-like) | Favorable |

| C7 | Activating | Deactivating (para-like) | Favorable |

| C8 | Weakly Activating | Deactivating (ortho-like) | Less Favorable |

Note: This table provides a qualitative prediction based on established principles of substituent effects in aromatic systems.

Electronic Effects of Dimethoxy Substitution

The two methoxy groups at the C2 and C3 positions exert a profound electronic influence on the entire molecule, altering its reactivity profile and enabling specific photophysical processes.

The primary electronic effect of the methoxy groups is their electron-donating nature, which occurs through resonance (mesomeric effect). This effect has several key consequences for the molecule's reactivity:

Increased Nucleophilicity of the Aromatic Ring: By donating electron density, the methoxy groups make the naphthalene ring more electron-rich and therefore more nucleophilic. utexas.edu This enhanced nucleophilicity increases the rate of electrophilic aromatic substitution reactions compared to unsubstituted naphthalene. vanderbilt.edu

Stabilization of Intermediates: As discussed in section 3.1.2, the methoxy groups stabilize the cationic intermediates formed during electrophilic substitution, particularly when the attack is at the ortho or para positions, thereby lowering the activation energy for these pathways. libretexts.orgyoutube.com

Molecules containing both electron-donating groups (like –OCH₃) and electron-accepting groups (like –CHO) linked by a π-conjugated system can exhibit intramolecular charge transfer (ICT). researchgate.net Upon absorption of light, an electron can be promoted from a molecular orbital primarily localized on the donor part of the molecule (the dimethoxy-naphthalene ring) to an orbital centered on the acceptor part (the naphthaldehyde moiety).

This photoinduced process creates an excited state with significant charge separation, known as an ICT state. rsc.org The formation and properties of this ICT state are highly dependent on the electronic coupling between the donor and acceptor, as well as the polarity of the surrounding solvent. researchgate.netresearchgate.net

Key characteristics of ICT in derivatives of this compound include:

Donor-Acceptor Architecture: The dimethoxy-substituted naphthalene system acts as a powerful electron donor, while the aldehyde group, especially when derivatized to form stronger acceptors, facilitates the charge transfer.

Solvatochromism: The energy of the ICT state is sensitive to solvent polarity. In polar solvents, the charge-separated excited state is stabilized, often leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This phenomenon is known as solvatochromism. researchgate.net

Dual Fluorescence: In some cases, both a locally excited (LE) state (characteristic of the naphthalene chromophore) and the ICT state can emit fluorescence, leading to dual emission bands. The relative intensity of these bands can change with solvent polarity. rsc.org

Computational studies, often using Density Functional Theory (DFT), are instrumental in understanding these processes. mdpi.comrsc.org They can model the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor, to predict the likelihood and nature of ICT. nih.govnih.gov

Table 2: Summary of Electronic Effects of Dimethoxy Substitution

| Property | Effect of Dimethoxy Groups | Mechanistic Consequence |

| Ring Reactivity | Increased electron density (activation) | Faster rate of electrophilic aromatic substitution. |

| Regioselectivity | Strong ortho, para-directing effect | Directs incoming electrophiles primarily to the C4 position. |

| Aldehyde Reactivity | Decreased electrophilicity of carbonyl carbon | Slightly reduced rate of nucleophilic addition. |

| Photophysics | Creation of a strong electron-donor system | Potential for photoinduced Intramolecular Charge Transfer (ICT). |

Biological and Medicinal Applications of 2,3 Dimethoxy 1 Naphthaldehyde Analogs

Strigolactone Signaling Inhibition

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching and symbiotic interactions. The ability to inhibit SL signaling can have significant implications for agriculture and plant biotechnology.

Structure-Activity Relationship Studies for Inhibitory Potency

The inhibitory activity of naphthaldehyde derivatives on strigolactone signaling is closely tied to their chemical structure. Studies on 2-methoxy-1-naphthaldehyde (B1195280) (2-MN) and its derivatives have provided valuable insights into the structural requirements for this inhibition. The core structure can be analyzed in three parts: the aldehyde group, the methoxy (B1213986) group, and the naphthalene (B1677914) ring. nih.gov

To understand the influence of the naphthalene ring's electronic state, derivatives such as 6-bromo-2-methoxy-1-naphthaldehyde (B1613122) and 2,3-dimethoxy-1-naphthaldehyde were synthesized and tested. nih.gov It was found that this compound exhibited an inhibitory effect at a concentration of 100 µM in yeast two-hybrid (Y2H) assays, while the 6-bromo derivative showed no such activity. nih.gov This suggests that modifications to the electronic properties of the naphthalene ring can significantly impact inhibitory potency.

Further investigations into the importance of the aldehyde and methoxy groups revealed their critical role. When the aldehyde group of 2-MN was oxidized to a carboxylic acid to form 2-methoxy-1-naphthoic acid, the resulting compound showed significantly reduced inhibitory activity. researchgate.net Similarly, replacing the aldehyde with an ethanone (B97240) group also led to a loss of activity. researchgate.net Attempts to modify the methoxy group by replacing it with a hydroxyl or ethoxy group, or removing it entirely to create 1-naphthaldehyde (B104281), resulted in inactive compounds. researchgate.net These findings underscore that the 2-methoxy and aldehyde moieties on the naphthalene scaffold are essential for potent strigolactone receptor inhibitory activity. nih.govresearchgate.net

| Compound | Modification from 2-MN | Inhibitory Activity |

| 6-bromo-2-methoxy-1-naphthaldehyde | Addition of a bromine atom at the 6-position | No inhibitory effect nih.gov |

| This compound | Addition of a methoxy group at the 3-position | Inhibitory effect at 100 µM nih.gov |

| 2-methoxy-1-naphthoic acid | Oxidation of the aldehyde group to a carboxylic acid | Significantly less inhibitory activity researchgate.net |

| 1-(2-methoxynaphthalen-1-yl)ethanone | Replacement of the aldehyde group with an ethanone group | No inhibitory activity researchgate.net |

| 1-naphthaldehyde | Removal of the methoxy group | No inhibitory activity researchgate.net |

| 2-hydroxy-1-naphthaldehyde (B42665) | Replacement of the methoxy group with a hydroxyl group | No inhibitory activity researchgate.net |

| 2-ethoxy-1-naphthaldehyde | Replacement of the methoxy group with an ethoxy group | No inhibitory activity researchgate.net |

Molecular Docking and Interaction with Strigolactone Receptors

To elucidate the mechanism of inhibition at a molecular level, docking simulations have been performed with the strigolactone receptor protein D14. nih.gov These simulations have shown that compounds like 2-methoxy-1-naphthaldehyde (2-MN) can localize to the binding pocket of D14, overlapping with the binding site of D-OH, a hydrolysis product of the natural strigolactone GR24. nih.govresearchgate.net

The interaction is thought to be influenced by the polarity of the aldehyde group of 2-MN, which may interact with the indole (B1671886) ring of a tryptophan residue (Trp205) within the D14 binding pocket. nih.govresearchgate.net This specific interaction is believed to be crucial for the inhibitory action, effectively "plugging" the SL-binding cavity of the D14 receptor. nih.gov This prevents the binding of natural strigolactones and subsequently blocks the downstream signaling cascade that involves the recruitment of other proteins like D53 and SLR1. nih.govoup.comnih.gov The identification of 2-MN as an inhibitor was a result of in silico virtual screening using a pharmacophore model based on the D14 protein structure. nih.govnih.govelsevierpure.com

Antimicrobial Activities

Naphthaldehyde-based scaffolds have demonstrated a broad spectrum of antimicrobial activities, indicating their potential for the development of new therapeutic agents.

Antibacterial Efficacy of Naphthaldehyde-Based Scaffolds

Derivatives of naphthaldehyde have shown notable antibacterial properties. For instance, Schiff bases synthesized from 2-hydroxy-1-naphthaldehyde and various amines have been reported to be effective against both Gram-positive and Gram-negative bacteria. asianpubs.orgnih.gov The antibacterial efficacy of these compounds is often enhanced when they are complexed with metal ions. researchgate.netorientjchem.org For example, Co(II) and Ni(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 4-aminophenol (B1666318) were synthesized and characterized, showing promising antibacterial activity. researchgate.net Similarly, Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde and 4-bromo aniline (B41778) also exhibited enhanced antibacterial activity compared to the ligand alone. orientjchem.org

The introduction of different substituents onto the naphthalene ring can modulate the antibacterial potency. Studies have shown that the presence of groups like methyl, methoxy, and chloro on the aromatic ring can significantly enhance antimicrobial activity. ijpsjournal.com Naphthoquinone derivatives, which are structurally related to naphthaldehydes, have also been investigated for their antibacterial effects against various human pathogens. researchgate.net

| Naphthaldehyde Derivative/Scaffold | Target Bacteria | Observed Effect |

| Schiff bases from 3-hydroxy-2-naphthaldehyde (B1580702) and phenyl methanamine derivatives | Not specified | Potent antibacterial activities asianpubs.org |

| Schiff base from 2-hydroxy-1-naphthaldehyde and 2-amino-3-methylpyridine (B33374) (as metal complexes) | Staphylococcus aureus, Escherichia coli | Effective against bacterial strains nih.gov |

| Schiff base complexes of Co(II) and Ni(II) from 2-hydroxy-1-naphthaldehyde and 4-aminophenol | Escherichia coli | Antimicrobial activity researchgate.net |

| Schiff base complexes of Cu(II), Zn(II), and Co(II) from 2-hydroxy-1-naphthaldehyde and 4-bromo aniline | Not specified | Enhanced antibacterial activity orientjchem.org |

| Azetidinone derivatives with a β-naphthol ring | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Significant antimicrobial activity ijpsjournal.com |

Antifungal Properties of Derivatives

The antifungal potential of naphthaldehyde and its derivatives has also been a subject of investigation. Naphthalene-1,4-diones, which can be derived from naphthaldehydes, have shown activity against various fungal species, including Candida and Aspergillus niger. researchgate.net The position of substituents on the naphthalene ring plays a crucial role in determining the antifungal efficacy. For example, 3-arylamino-5-methoxy-naphthalene-1,4-diones generally exhibit more potent antifungal activity than their 2-arylamino-5-hydroxy counterparts. researchgate.net

Furthermore, some naphthaldehyde derivatives have demonstrated significant activity against plant pathogenic fungi. For instance, 4-hydroxy-5,6-dimethoxy-2-naphthaldehyde, isolated from the roots of Diospyros virginiana, showed weak antifungal activity against Phomopsis obscurans and P. viticola. nih.gov In contrast, other naphthalene derivatives like 7-methyl-juglone and isodiospyrin (B31453) from the same plant source exhibited high antifungal activity. nih.gov Naphthalene-azole derivatives have been synthesized and shown to outperform the standard drug fluconazole (B54011) against Candida species. ijpsjournal.com

| Naphthalene Derivative | Target Fungi | Observed Effect |

| 3-arylamino-5-methoxy-naphthalene-1,4-diones | Candida species, Aspergillus niger | Potent antifungal activity researchgate.net |

| 4-hydroxy-5,6-dimethoxy-2-naphthaldehyde | Phomopsis obscurans, P. viticola | Weak antifungal activity nih.gov |

| Naphthalene-azole derivatives | Candida species | Outperformed fluconazole ijpsjournal.com |

| Azetidinone derivatives with a β-naphthol ring | Aspergillus niger | Significant antimicrobial activity ijpsjournal.com |

Antiviral and Antimalarial Potentials

The therapeutic applications of naphthaldehyde-based scaffolds extend to antiviral and antimalarial activities. Naphthalene derivatives are recognized for their broad-spectrum antiviral properties. ijpsjournal.com For instance, naphthalene-based inhibitors have been designed to target the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication. nih.gov These inhibitors, which link a naphthalene scaffold to a 3,4-dihydro-2H-pyran moiety, show promise in the development of therapeutics for COVID-19. nih.gov

In the context of malaria, a number of naphthalene-containing compounds have been synthesized and evaluated for their antiplasmodial activity. nih.govnih.gov For example, a series of mono- and di-hydroxy substituted naphthalene compounds were found to possess antimalarial activity against Plasmodium gallinaceum. nih.gov Schiff-base naphthalene ligands have also been synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. ingentaconnect.com One such naphthalene-amine derivative demonstrated significant bioactivity against chloroquine-resistant strains. ingentaconnect.com Furthermore, metal complexes of naphthaldehyde derivatives have been evaluated for their in vitro antimalarial activity against chloroquine-resistant P. falciparum, with some showing promising results. malariaworld.org

| Compound/Scaffold | Target | Activity |

| Naphthalene-based PLpro inhibitors | SARS-CoV-2 papain-like protease (PLpro) | Inhibition of viral replication nih.gov |

| 1:6-dihydroxy-2:5-bis(cyclohexylaminomethyl)naphthalene dihydrochloride | Plasmodium gallinaceum, P. berghei, P. cathemerium | Antimalarial activity nih.gov |

| Naphthalene-amine derivative | Chloroquine-resistant P. falciparum (Dd2) | Significant bioactivity (IC50 = 1.7 µM) ingentaconnect.com |

| Metal (II) complexes with triazole Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde | Chloroquine-resistant P. falciparum (W2) | Antimalarial activity malariaworld.org |

Proposed Mechanisms of Action against Microorganisms

The antimicrobial effects of this compound analogs, especially Schiff base derivatives, are believed to stem from several key mechanisms. A prevalent theory is that the lipophilic nature of these compounds is enhanced upon chelation with metal ions, which facilitates their diffusion across the lipid layers of microbial cell membranes. orientjchem.org

The azomethine group (-C=N-), a defining feature of Schiff bases, is considered critical for their biological activity. orientjchem.orgscirp.org The mechanism of action is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex. This enhanced lipophilicity allows the complex to penetrate the cell membrane more effectively and interfere with the normal functioning of the microorganism. sphinxsai.com

Once inside the cell, these compounds can disrupt normal cellular processes in several ways:

Enzyme Inhibition: The metal complexes can bind to the active sites of various enzymes, disturbing their metabolism. The complex may block the synthesis of essential proteins required for microbial growth. sphinxsai.com

DNA Intercalation: Some naphthaldehyde derivatives are proposed to exert their effect by binding to the DNA of the microorganism, potentially leading to an increase in the DNA-melting temperature and disruption of replication and transcription processes. mdpi.com

Disruption of Cell Respiration: By binding to essential metal ions within the cell, these analogs might interfere with the respiratory chain, leading to cell death.

Iron Scavenging: Certain naphthalene derivatives have been shown to exhibit antibacterial activity by scavenging iron ions, which are crucial for bacterial survival and proliferation. nih.gov

Studies on Schiff bases derived from 2-hydroxy-1-naphthaldehyde and various amino acids have shown that their antimicrobial activities can be influenced by the size of the amino acid residue, with activity tending to decrease as the residue size increases. scirp.orgnih.gov Furthermore, complexing these Schiff bases with metal ions like manganese(III) or copper(II) often results in enhanced antimicrobial potency compared to the Schiff base ligands alone. nih.govnih.gov

Antineoplastic and Cytotoxic Research

Analogs of this compound, particularly naphthyl chalcones, have demonstrated significant potential as anticancer agents. Their activity has been documented across a wide array of human cancer cell lines.

Investigations in Cancer Cell Lines

Naphthaldehyde derivatives have shown potent cytotoxic effects against numerous cancer cell lines. Chalcones, which are precursors in flavonoid synthesis, synthesized from naphthaldehyde and acetophenone (B1666503) derivatives, are a particularly well-studied group. For instance, fluorinated chalcones have been reported to exhibit stronger cytotoxic activity against 4T1 breast cancer cells compared to their non-fluorinated counterparts. orientjchem.org

Synthetic naphthylchalcones have demonstrated significant, concentration- and time-dependent cytotoxicity against various human acute leukemia cell lines, including K562, Jurkat, Kasumi, U937, CEM, and NB4, with IC₅₀ values ranging from approximately 1.5 µM to 40 µM. researchgate.net Other studies on chalcones derived from 1-naphthylacetophenone also reported cytotoxicity against K562 and Jurkat cells, with IC₅₀ values between 1.03 µM and 31.66 µM. researchgate.net

The table below summarizes the cytotoxic activity of various naphthaldehyde analogs against different cancer cell lines.

Based on a comprehensive review of scientific literature, there is a notable lack of published research on the specific applications of This compound in the design of fluorescent chemosensors and supramolecular assemblies as outlined in the requested article structure.

The available information consistently points to the use of a related compound, 2-hydroxy-1-naphthaldehyde , as the foundational precursor for the vast majority of naphthaldehyde-derived chemosensors. The critical difference lies in the functional group at the C-2 position of the naphthalene ring. The phenolic hydroxyl (-OH) group in 2-hydroxy-1-naphthaldehyde is essential for the common synthetic routes (e.g., Schiff base condensation) and the subsequent coordination with metal ions. This hydroxyl group can be deprotonated, making it a strong binding site for cations and enabling specific fluorometric signaling mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT).

In contrast, This compound possesses a methoxy (-OCH₃) group at the C-2 position. This group lacks the acidic proton and has significantly different electronic and coordination properties compared to a hydroxyl group, making it unsuitable for the types of sensing applications detailed in the prompt.

Searches for the use of this compound in cation/anion sensing, specific fluorometric mechanisms (ESIPT, ICT, AIE), and related coordination chemistry did not yield relevant results. The compound is commercially available and has been used in other areas of chemical synthesis, such as for creating P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporter inhibitors. unito.it However, its application in the field of fluorescent sensing as requested is not documented in existing literature.

Therefore, generating a scientifically accurate article that adheres to the provided outline focusing solely on This compound is not feasible due to the absence of the necessary research findings. Proceeding would require misattributing research from 2-hydroxy-1-naphthaldehyde or fabricating information, which would compromise the scientific accuracy of the content.

Advanced Applications in Chemical Sensing and Supramolecular Assemblies

Supramolecular Self-Assembly

The organization of molecules into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. For aromatic compounds like 2,3-Dimethoxy-1-naphthaldehyde, the inherent electronic and steric properties of the naphthalene (B1677914) core are fundamental to directing their self-assembly into complex architectures.

Principles of Naphthalene-Core Based Supramolecular Architectures

The supramolecular assembly of naphthalene-based molecules is primarily governed by a combination of non-covalent interactions, with the planar and electron-rich naphthalene core playing a central role. These interactions, though individually weak, collectively dictate the formation of stable, higher-order structures.

The most significant driving force in the self-assembly of naphthalene derivatives is π-π stacking . The extended π-system of the naphthalene rings allows for attractive, non-covalent interactions between aromatic moieties. These interactions cause the molecules to stack on top of each other, often in a slightly offset fashion, to form one-dimensional columns or two-dimensional sheets. The planarity of the naphthalene core is crucial for maximizing this stacking. scbt.com

Substituents on the naphthalene ring profoundly influence the self-assembly process. In the case of this compound, the methoxy (B1213986) and aldehyde groups can modulate the electronic properties and introduce other directional interactions. For instance, methoxy groups can influence the electron density of the aromatic system and may participate in weak hydrogen bonding or dipole-dipole interactions. scbt.com The aldehyde group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, further guiding the arrangement of molecules.

The interplay of these forces can lead to a variety of supramolecular architectures. Depending on the solvent and the specific substitution pattern, naphthalene-based compounds can form structures ranging from simple dimers to complex interwoven fibers, nanosheets, and helical aggregates. acs.org For example, studies on naphthalene diimides (NDIs), which feature a similar aromatic core, have shown the formation of diverse nanostructures like nanosheets and flower-like morphologies, with the final structure being highly dependent on solvent polarity and concentration. The principles of using non-covalent interactions to build supramolecular structures are broadly applicable across different classes of naphthalene derivatives. sioc-journal.cn

| Interaction Type | Description | Resulting Architecture |

| π-π Stacking | Attractive interaction between the electron clouds of adjacent naphthalene rings. | Columns, Sheets, 1D Polymers |

| Hydrogen Bonding | Directional interaction involving a hydrogen atom and an electronegative atom (e.g., oxygen of the aldehyde or methoxy group). | Dimers, Chains, Networks |

| Dipole-Dipole | Electrostatic interaction between polar functional groups. | Ordered Assemblies |

| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Crystal Packing, Aggregates |

Host-Guest Interactions and Molecular Recognition Phenomena

Molecular recognition, the specific binding of a host molecule to a guest, is a key function of many supramolecular systems. The naphthalene scaffold provides a versatile platform for designing host molecules due to its rigid structure and tunable electronic properties. While specific host-guest studies involving this compound are not extensively documented, the principles can be inferred from related naphthaldehyde derivatives.

The aldehyde functionality in naphthaldehyde derivatives is a key site for interaction. It can act as a hydrogen bond acceptor, allowing the host to bind with guest molecules that are hydrogen bond donors. For example, derivatives of 2-hydroxy-1-naphthaldehyde (B42665) are known to form stable complexes with various molecules through hydrogen bonding and other non-covalent interactions. nih.govrsc.org These interactions are often highly specific, allowing for the selective recognition of particular guests.

The methoxy groups on the this compound molecule would further influence its recognition properties by affecting the shape of the binding site and potentially participating in weak interactions with a bound guest. The combination of the rigid naphthalene platform with strategically placed functional groups allows for the design of hosts with high affinity and selectivity for a wide range of guest molecules, from small ions to large organic compounds.

| Naphthalene Host Derivative Class | Guest Type | Key Interactions |

| Naphthaldehyde Schiff Bases | Metal Ions, Anions, Neutral Molecules | Hydrogen Bonding, Coordination Bonds |

| Naphthalene Crown Ethers | Cations (e.g., K+, Na+) | Ion-Dipole, Cation-π |

| Cyclophanes with Naphthalene Units | Aromatic Molecules (e.g., Toluene, Xylene) | π-π Stacking, Hydrophobic Interactions |

| Functionalized Naphthalenes | Organic Molecules, Biomolecules | Hydrogen Bonding, van der Waals Forces |

Computational and Theoretical Perspectives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a many-electron system with its electron density. cond-mat.deuchicago.edu This approach is favored for its balance of accuracy and computational efficiency in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov

For 2,3-Dimethoxy-1-naphthaldehyde, a DFT study would typically begin with geometry optimization to find the lowest energy conformation of the molecule. nih.gov From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies and distributions of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comdntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govutq.edu.iq A smaller gap generally implies higher reactivity. nih.gov

In a molecule like this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene (B1677914) ring and the electron-donating methoxy (B1213986) groups. Conversely, the LUMO is likely concentrated around the electron-withdrawing aldehyde group and the naphthalene system. This distribution facilitates intramolecular charge transfer upon electronic excitation. Studies on analogous compounds like 2,3-dimethoxybenzaldehyde (B126229) have utilized DFT and Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge delocalization. researchgate.net Similarly, analysis of various substituted naphthalenes shows that electron-donating groups, such as the methoxy groups present here, tend to increase the HOMO energy and decrease the energy gap, leading to easier oxidation. utq.edu.iq

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.ua For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen of the aldehyde, indicating a site for electrophilic attack, and positive potential (blue) around the hydrogen atoms.

| Parameter | Significance | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | B3LYP/6-311++G(d,p) |

| HOMO Energy | Relates to the ability to donate an electron (ionization potential). | B3LYP/6-311++G(d,p) |

| LUMO Energy | Relates to the ability to accept an electron (electron affinity). | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Indicates chemical reactivity, stability, and the energy of the first electronic transition. | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | HF/6-311+G(d,p) |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orguci.edu It is a standard method for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govrsc.org The method also predicts the oscillator strength of these transitions, which relates to the intensity of the absorption bands. nih.govnih.gov For this compound, TD-DFT calculations could simulate its electronic absorption spectrum, identifying the key π-π* transitions characteristic of the naphthalene chromophore.

Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. researchgate.net These theoretical predictions are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.net

Beyond static properties, TD-DFT can offer insights into the dynamics of excited states. nih.gov The nature of the excited state (e.g., local excitation vs. charge-transfer) can be analyzed from the orbitals involved in the transition. nih.gov Moreover, computational protocols exist to estimate the lifetimes of excited states by calculating the rates of radiative (fluorescence) and non-radiative decay pathways. stackexchange.com This involves calculating the transition dipole moment between the excited state and the ground state. stackexchange.com

| Property | Computational Method | Experimental Correlation |

|---|---|---|

| UV-Vis Absorption Maxima (λmax) | TD-DFT | Electronic Absorption Spectroscopy |

| Oscillator Strength (f) | TD-DFT | Intensity of absorption bands |

| Vibrational Frequencies | DFT | FT-IR and FT-Raman Spectroscopy |

| Excited State Lifetime | TD-DFT (with specific formalisms) | Time-Resolved Fluorescence Spectroscopy |

| Excitation Energies | TD-DFT | Absorption and Emission Spectra |

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid receptor. researchgate.netnih.gov These simulations are crucial in drug discovery and chemical biology for understanding intermolecular interactions. nih.govdntb.gov.ua

Molecular docking simulations place a ligand into the binding site of a receptor in various conformations and orientations, scoring each pose to identify the most favorable binding mode. nih.gov A study investigating inhibitors of strigolactone signaling in plants identified 2-methoxy-1-naphthaldehyde (B1195280) as a novel inhibitor of the D14 receptor. jst.go.jp In this research, this compound was synthesized and tested as a derivative to probe the structure-activity relationship. jst.go.jp

A molecular docking simulation of this compound into the catalytic cavity of the D14 receptor could predict its binding orientation. jst.go.jp Such a simulation would likely show the naphthalene core forming hydrophobic or π-stacking interactions with nonpolar amino acid residues in the binding pocket. The oxygen atoms of the methoxy and aldehyde groups could act as hydrogen bond acceptors, forming key interactions with hydrogen bond donor residues (e.g., serine, threonine, or lysine) within the site. nih.gov These predicted interactions provide a structural hypothesis for the molecule's biological activity. jst.go.jp

Docking algorithms use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) between the ligand and the receptor. nih.gov While these scores are approximations, they are highly useful for comparing the potential affinities of different molecules for the same target. nih.gov A lower docking score generally suggests a more favorable binding interaction and higher predicted affinity. nih.gov

| Ligand | Receptor Target | Predicted Binding Score (Conceptual) | Key Predicted Interactions |

|---|---|---|---|

| 2-Methoxy-1-naphthaldehyde | D14 Strigolactone Receptor | -X.X kcal/mol | Hydrogen bonding (aldehyde), π-stacking (naphthalene) |

| This compound | D14 Strigolactone Receptor | -Y.Y kcal/mol | Hydrogen bonding (aldehyde, methoxy), π-stacking (naphthalene) |

| GR24 (Known Ligand) | D14 Strigolactone Receptor | -Z.Z kcal/mol | Specific hydrogen bonds and hydrophobic contacts |

Conceptual table comparing docking results. Lower scores indicate higher predicted affinity.

In Silico Structure-Activity Relationship (SAR) Elucidation

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the structural features of molecules with their biological activity. researchgate.netmdpi.com This approach is instrumental in rational drug design, as it helps identify the chemical moieties responsible for a compound's activity and guides the design of new, more potent analogs. researchgate.netresearchgate.net

The investigation into strigolactone signaling inhibitors provides a clear example of an SAR study involving this compound. jst.go.jp The parent compound, 2-methoxy-1-naphthaldehyde (2-MN), was identified as an inhibitor. To understand the SAR, researchers systematically modified its structure. The key structural components were identified as the aldehyde group, the 2-methoxy group, and the naphthalene ring. jst.go.jp

Several derivatives were tested:

Modification of the Naphthalene Ring: Adding a 3-methoxy group yielded this compound. This compound showed an inhibitory effect similar to the parent compound, indicating that substitution at this position is tolerated but does not enhance activity. jst.go.jp

Modification of the Aldehyde Group: Replacing the aldehyde with a ketone or oxidizing it to a carboxylic acid resulted in a significant loss of inhibitory activity. This suggests the aldehyde moiety is essential for the compound's function, possibly by forming a crucial hydrogen bond or covalent interaction in the receptor active site. jst.go.jp

Modification of the Methoxy Group: Removal of the 2-methoxy group or its replacement with a hydroxyl or ethoxy group led to inactive compounds. This highlights the critical role of the 2-methoxy group for activity. jst.go.jp

This systematic, computationally-informed approach allows for the development of a pharmacophore model, which defines the essential structural features required for biological activity. For this class of inhibitors, the SAR study concluded that the 2-methoxy-1-naphthaldehyde scaffold itself, particularly the aldehyde and 2-methoxy groups, is essential for its inhibitory activity against the strigolactone receptor. jst.go.jp

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of 2,3-Dimethoxy-1-naphthaldehyde derivatives is moving beyond traditional methods towards more sophisticated and efficient strategies. Future efforts will likely focus on developing advanced synthetic protocols to access structurally complex analogs with high precision and yield. One promising area is the use of transition-metal-catalyzed C-H functionalization, which allows for the direct modification of the naphthalene (B1677914) core, enabling the introduction of various functional groups at specific positions. nih.gov This strategy can lead to the creation of diverse molecular frameworks that would be challenging to access through conventional multi-step syntheses. nih.gov

Furthermore, the development of multicomponent cascade reactions presents an environmentally benign and atom-economical approach to generate complex morphan derivatives and other intricate heterocyclic systems from naphthaldehyde precursors. researchgate.net These one-pot reactions, which involve the formation of multiple chemical bonds in a single operation, are suitable for creating libraries of natural product-like molecules. researchgate.net The exploration of novel catalysts, such as Indium(III), and the use of environmentally friendly solvents like ionic liquids are expected to be central to these advanced synthetic endeavors. researchgate.net The goal is to build upon existing methods, such as the Rieche reaction for regioselective formylation, to achieve even greater control over the synthesis of multi-substituted, bioactive naphthalene-based molecules. nih.gov

| Synthetic Strategy | Description | Potential Advantage |

| C-H Functionalization | Direct modification of the naphthalene C-H bonds using transition metal catalysts (e.g., Palladium, Iridium, Ruthenium). nih.gov | Enables late-stage functionalization and rapid construction of complex structures. nih.gov |

| Multicomponent Cascade Reactions | One-pot synthesis involving three or more reactants to form a complex product, creating multiple bonds in a single step. researchgate.net | High atom economy, operational simplicity, and suitability for combinatorial synthesis. researchgate.net |

| Novel Catalysis | Utilization of catalysts like Sc(OTf)₃/BF₃·OEt₂ or In(III) to promote unique transformations and regioselective syntheses. researchgate.net | Access to novel chemical space and biologically intriguing compounds like 1,4-naphthoquinones. researchgate.net |

Exploration of Multifunctional Naphthaldehyde-Based Systems

The inherent properties of the naphthalene ring system, combined with the reactivity of the aldehyde group, make this compound an excellent building block for multifunctional materials. Future research will likely explore the incorporation of this moiety into larger systems designed to perform multiple tasks simultaneously. For instance, derivatives of 1-naphthol (B170400) have been studied for their potential in multifunctional material systems (MFMS), exhibiting properties relevant to anti-corrosion applications and nonlinear optics (NLO). researchgate.net By extension, analogs of this compound could be designed to possess both sensing and catalytic capabilities, or to exhibit unique optical and electronic properties.

Potential for Clinical Translation of Bioactive Derivatives

Derivatives of naphthaldehydes have shown a wide range of biological activities, suggesting a significant potential for clinical translation. The modification of existing drugs by incorporating a naphthaldehyde moiety, such as 2-hydroxy-1-naphthaldehyde (B42665), has been shown to produce new chemical entities with potentially enhanced pharmacological profiles. nih.govrsc.org The resulting imine-zwitterion compounds, for example, represent a class of molecules that could be explored for various therapeutic applications, including antibacterial, antifungal, and antitumor activities. nih.govrsc.orgmdpi.com

Future research will focus on the systematic evaluation of this compound derivatives for their therapeutic potential against a range of diseases. Natural bioactive compounds and their synthetic derivatives are increasingly being investigated for their neuroprotective effects in conditions like Alzheimer's disease. nih.gov The structural scaffold of naphthaldehyde could be used to design novel agents that interact with specific biological targets, such as enzymes or receptors. nih.govnih.gov The journey from a bioactive "hit" compound to a clinically approved drug is long, but the versatility of the naphthaldehyde core provides a strong starting point for medicinal chemistry programs aimed at developing next-generation therapeutics. nih.gov

| Bioactive Application Area | Rationale | Example Derivative Class |

| Anticancer | Chalcone (B49325) derivatives, which can be synthesized from naphthaldehydes, exhibit inhibitory effects on tumor cells. nih.gov | Chalcones |

| Antimicrobial | Naphthoquinones and their derivatives have demonstrated antibacterial and antifungal activity. mdpi.com | Naphthoquinones |

| Drug Modification | Condensation with primary amine drugs can create new zwitterionic compounds with potentially altered medicinal and optoelectronic properties. nih.gov | Imine-Zwitterions |

| Neuroprotection | Natural products and their derivatives are being explored for treating neurodegenerative disorders like Alzheimer's disease. nih.gov | N/A |

Integration with Nanotechnology for Advanced Material Applications

The convergence of naphthaldehyde chemistry with nanotechnology opens up exciting possibilities for the creation of advanced materials with novel properties and functions. The functionalization of nanoparticles with organic molecules is a well-established strategy for tailoring their surface chemistry and enabling specific applications. zenodo.org Derivatives of this compound could be used to functionalize nanoparticles, such as those made of gold or magnetic metal oxides, to create hybrid materials. nih.govneist.res.innih.gov

These functionalized nanoparticles could be employed in a variety of fields. For example, naphthaldehyde-functionalized gold nanoparticles could serve as colorimetric sensors for the detection of environmental pollutants like polycyclic aromatic hydrocarbons. nih.govnih.gov The integration with magnetic nanoparticles could lead to new systems for biomedical applications. google.com Furthermore, the unique optical properties of carbon dots and other carbon-based nanomaterials can be modulated through surface functionalization, and naphthaldehyde derivatives could provide a means to tune their fluorescence and create materials for light-emitting diodes or photosensitizers. zenodo.org

High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

To accelerate the discovery of new bioactive compounds and materials, modern research relies heavily on high-throughput screening (HTS) and combinatorial chemistry. wikipedia.orgnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a common scaffold, such as this compound. wikipedia.orgnih.gov By systematically varying the substituents on the naphthalene ring, it is possible to generate thousands of unique derivatives in a single process. wikipedia.org

These compound libraries can then be subjected to HTS, where they are rapidly tested for activity against a specific biological target or for a desired material property. imperial.ac.uknorthwestern.edufigshare.commdpi.com This approach significantly increases the efficiency of lead discovery compared to traditional methods. imperial.ac.uk The development of label-free assay technologies, such as those combining self-assembled monolayers with mass spectrometry, further enhances the speed and reliability of screening large compound collections. northwestern.edufigshare.com By applying these powerful tools to libraries derived from this compound, researchers can quickly identify promising candidates for development as new drugs, agrochemicals, or advanced materials. wikipedia.orgmdpi.com

| Technology | Role in Discovery | Application to Naphthaldehydes |

| Combinatorial Chemistry | Rapidly synthesizes large libraries of structurally diverse compounds. wikipedia.orgnih.gov | Generation of extensive libraries of this compound analogs for screening. researchgate.net |

| High-Throughput Screening (HTS) | Quickly assays large numbers of compounds for biological activity or desired properties. imperial.ac.ukku.edu | Efficiently testing naphthaldehyde libraries to identify "hits" for drug discovery or materials science. mdpi.com |

| Virtual Screening | Uses computational methods to predict the activity of compounds before synthesis. nih.gov | In silico design of focused libraries of naphthaldehyde derivatives to increase hit rates. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.